

# Chemical structure and synthesis pathway of Biapenem

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **Biapenem**

## Introduction

**Biapenem** is a parenteral carbapenem antibiotic with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1] Developed for treating severe and complex infections, **Biapenem** exhibits potent efficacy in cases of intra-abdominal, respiratory, and urinary tract infections, as well as septicemia.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2] A key advantage of **Biapenem** is its stability against most  $\beta$ -lactamases and human renal dehydropeptidase-I (DHP-I), which allows for its administration without a DHP-I inhibitor.[2][3]

## Chemical Structure

**Biapenem** is a 1- $\beta$ -methylcarbapenem antibiotic.[4] The introduction of a methyl group at the 1- $\beta$  position of the carbapenem skeleton confers stability against hydrolysis by renal dehydropeptidase-I.[3] The chemical structure of **Biapenem** is characterized by a fused  $\beta$ -lactam and pyrroline ring system, with a 1-hydroxyethyl side chain and a pyrazolo[1,2-a][1][2][5]triazolium-6-ylthio substituent.[6]

Chemical Formula:  $C_{15}H_{18}N_4O_4S$ [7]

Molecular Weight: 350.39 g/mol [7]

CAS Registry Number: 120410-24-4[8]

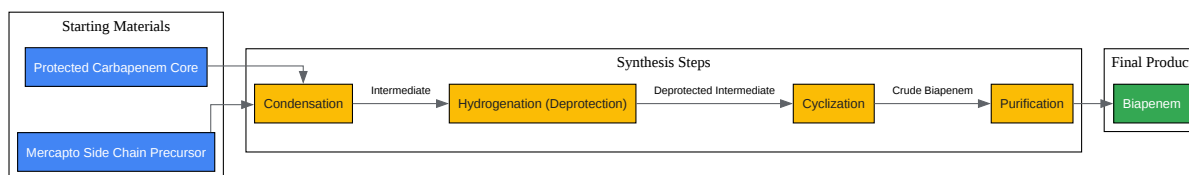
IUPAC Name: (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1][2][5]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[6]

## Synthesis Pathway of Biapenem

The synthesis of **Biapenem** is a multi-step process that typically involves the condensation of a carbapenem core with a side-chain precursor, followed by deprotection steps. One common industrial synthesis route starts from p-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-[(diphenylphosphoryl)oxy]-1-methylcarbapen-2-em-3-carboxylate (a protected carbapenem core) and a mercapto-triazole side chain.[9] The key steps in this pathway are substitution, hydrogenation for deprotection, and cyclization.

The synthesis can be broadly outlined as follows:

- **Condensation:** The protected carbapenem core is reacted with the sulfur-containing side chain, 4-mercapto-N,N-bis(p-nitrobenzyloxycarbonyl)pyrazolidine, via a substitution reaction.[9]
- **Hydrogenation:** The resulting intermediate undergoes hydrogenation to remove the protecting groups (p-nitrobenzyl) from the carboxyl group and the side chain.[9] This step is crucial and often performed using a palladium-on-carbon catalyst.[9]
- **Cyclization:** Following deprotection, an intramolecular cyclization is induced to form the final pyrazolo[1,2-a][1][2][5]triazolium ring system of the **Biapenem** side chain.[9]
- **Purification:** The final product is purified, often through crystallization, to yield **Biapenem** of high purity.[9]



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Caption: A simplified workflow of the **Biapenem** synthesis pathway.

## Experimental Protocols

The following are representative experimental protocols derived from patent literature for the synthesis of **Biapenem**.

### Step 1: Hydrogenation and Cyclization[9]

- **Reaction Setup:** A reaction kettle is charged with 100 mL of ethanol, followed by the addition of 2.10 g of N,N-dimethylformamide. To this solvent mixture, 12.09 g of the protected **Biapenem** intermediate (Compound III from the patent) is added.
- **Catalyst and Reagents:** 1.21 g of 10% palladium on carbon and 2.41 g of 2,6-dimethylpyridine are added to the reaction mixture.
- **Hydrogenation:** The reaction vessel is purged with nitrogen three times, followed by three purges with hydrogen. The reaction is then carried out under a hydrogen pressure of 0.4-0.6 MPa at a controlled temperature of 30-35 °C for 3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, the pressure is released, and the catalyst is recovered by suction filtration. The filtrate is transferred to a separate reaction bottle.

- **pH Adjustment and Cyclization:** A 5% aqueous solution of sodium bicarbonate is added to the filtrate to adjust the pH to 7.0. The solution is then cooled to a temperature between -5 °C and 0 °C. To this cooled solution, 1.65 g of ethyl formamide hydrochloride and 3.11 g of potassium carbonate are added. The reaction is maintained at -5 °C to 0 °C for 20 minutes.
- **Crystallization and Isolation:** After the cyclization reaction, the temperature is adjusted to 2-5 °C. A 10% aqueous solution of acetic acid is added to adjust the pH to 5.0. 100 mL of acetone is then added to induce crystallization, which is allowed to proceed for 2 hours at 2-5 °C. The resulting solid is collected by filtration.
- **Drying:** The collected solid is dried under vacuum at 40 °C for 6 hours to yield **Biapenem**.

## Quantitative Data

The following table summarizes key quantitative data for **Biapenem**, including synthesis yields and its in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC).

Parameter	Value	Reference
Synthesis Yield	84.9%	[9]
Purity (HPLC)	98.8%	[9]
Maximum Single Impurity	0.57%	[9]
MIC <sub>90</sub> for Escherichia coli	≤ 2 mg/L	[10]
MIC <sub>90</sub> for Klebsiella spp.	≤ 2 mg/L	[10]
MIC <sub>90</sub> for Pseudomonas aeruginosa	4 mg/L	[10]
MIC <sub>90</sub> for Bacteroides fragilis group	0.5 mg/L	[10]
MIC <sub>90</sub> for Methicillin-susceptible Staphylococcus aureus	0.06 mg/L	[10]
MIC <sub>90</sub> for Enterobacteriaceae species	0.03 to 1 mg/L	[11]

MIC<sub>90</sub>: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

## Conclusion

**Biapenem** is a potent carbapenem antibiotic with a well-defined chemical structure that contributes to its broad-spectrum activity and stability. The synthesis of **Biapenem** is a complex but well-established process, with various patented methods optimizing yield and purity for industrial production. Its excellent in vitro activity against a wide range of clinically relevant pathogens makes it a valuable therapeutic agent in the management of severe bacterial infections. The detailed understanding of its synthesis and chemical properties is crucial for its continued development and application in clinical settings.

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